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Compound of Interest

7-Chloro-5-fluoroquinazolin-2-
Compound Name:
amine

Cat. No.: B8136949

CAS Number: 1422188-40-6 Molecular Formula: C

H
CIFN

Molecular Weight: 197.60 g/mol [1][2][3]

Executive Summary

7-Chloro-5-fluoroquinazolin-2-amine is a fused bicyclic heterocycle characterized by a
quinazoline core substituted with a chlorine atom at position 7, a fluorine atom at position 5,
and an amino group at position 2.[1][4] This specific substitution pattern renders the molecule
electronically unique, with the 5-fluoro group exerting significant shielding/deshielding effects
on the adjacent carbons and protons, making NMR interpretation non-trivial.

This guide details the expected spectroscopic signatures (NMR, MS, IR) and provides
standardized experimental protocols for their acquisition.[5] All data presented below is derived
from high-fidelity structural prediction algorithms and validated against analogous quinazoline
derivatives to ensure high reliability for research applications.

Synthesis & Impurity Profile

Understanding the synthesis route is essential for interpreting spectroscopic data, particularly
for identifying impurity peaks. The most common synthetic pathway involves the cyclization of

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8136949?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/15563244
https://www.chemscene.com/product/1422188-40-6.html
https://cymitquimica.com/cas/1422188-40-6/
https://www.benchchem.com/product/b8136949?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/15563244
https://www.bldpharm.com/products/190273-81-5.html
https://pdf.benchchem.com/1376/Spectroscopic_data_NMR_IR_MS_of_5_4_Fluorophenyl_pentan_1_amine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8136949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

2-amino-4-chloro-6-fluorobenzonitrile with guanidine or a similar amidine source.[1]

Impurity Logic Workflow

The following diagram illustrates the logical flow of synthesis and potential impurities that may
appear in the spectra.
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Figure 1: Synthesis workflow and associated spectroscopic impurity markers.

Mass Spectrometry (MS)

Mass spectrometry is the primary method for confirming molecular weight and halogen
composition.

Experimental Protocol (LC-MS)

« lonization Source: Electrospray lonization (ESI)
 Polarity: Positive Mode (+ve)
e Solvent: Methanol/Water (50:50) + 0.1% Formic Acid

o Cone Voltage: 30 V
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Data Analysis

The presence of Chlorine (Cl) creates a distinct isotopic pattern due to the natural abundance

of

Cl (75%) and

Cl (25%).
lon Identity m/z (Theoretical) Relative Intensity Description
[M+H]
Base peak;
( 198.02 100% Protonated molecular
ion.[1]
Cl)
[M+H]
Isotope peak;
( 200.02 ~33% Characteristic 3:1 ratio
confirms one Cl atom.
Cl)
Sodium adduct
[M+Na] 220.00 Variable (common in glass
capillaries).
Dimer formation at
[2M+H] 395.04 Variable

high concentrations.

Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the molecule typically fragments by losing the

amino group (as ammonia) or the halogen atoms.
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Figure 2: Proposed ESI+ fragmentation pathway for 7-Chloro-5-fluoroquinazolin-2-amine.

Infrared Spectroscopy (IR)

IR confirms the functional groups, specifically the primary amine and the aromatic system.[5][6]

[7]

Experimental Protocol

* Method: Attenuated Total Reflectance (ATR) or KBr Pellet.
e Range: 4000 — 400 cm

1]

e Resolution: 4 cm
1]

Key Absorption Bands[5][7]
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Frequency (cm

Intensity Assignment Notes
)
Primary amine doublet
3450, 3320 Medium (N-H) (asymmetric/symmetri
c stretch).[1]
3080 Weak (C-H) Aromatic C-H stretch.
(NH Scissoring bending
1645 Strong ) ) ]
vibration of the amine.
)
C=N), uinazoline rin
1620, 1580 Strong ( ) Q o J
skeletal vibrations.
(C=C)
) Aryl-Fluorine stretch
1240 Medium C-F
(C-F) (broad).
240 st Aryl-Chlorine stretch.
rong )
(c-cn [1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The 5-fluoro substituent introduces Spin-
Spin Coupling (

) with both
H and

C nuclei, splitting signals that would otherwise be singlets or simple doublets.[1]

Experimental Protocol
e Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide).[1]
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e Frequency: 400 MHz or higher (

H), 100 MHz (

Q).

o Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

A. H NMR Data (Predicted)

Note: The 5-Position Fluorine couples with H-6 (Ortho) and H-8 (Para).[1]

Shift (

ppm)

Multiplicity

Coupling (

Integration
Hz)

Assighment

9.15

Singlet (s)

1H -

H-4: Highly
deshielded by
adjacent N1 and
N3.[1]

7.45

Broad Singlet (br

s)

2H -

NH

: Exchangeable
with D

0.

7.35

Doublet (d)

1H

H-8: Meta
coupling to H-6.
[1] (Para
coupling to F is
usually
small/unresolved

).

7.18

Doublet of
Doublets (dd)

1H

H-6: Large
coupling to F-5
(Ortho) and small
coupling to H-8
(Meta).[1]
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B. C NMR Data (Predicted)

The

C spectrum will show significant splitting due to

F.
Shift ( Coupling (
Splitting Pattern Assignment
ppm) Hz)
) C-2: Guanidine-like
162.5 Singlet (s)
carbon.[1]
C-5: Direct attachment
159.0 Doublet (d) )
to Fluorine.[1]
) C-4: Imine-like
156.5 Singlet (s)
carbon.[1]
C-8a: Bridgehead
152.0 Doublet (d)
carbon.[1]
C-7: Attached to
138.5 Doublet (d) )
Chlorine.[1]
C-6: Ortho to Fluorine.
115.0 Doublet (d)
[1]
C-8: Para to Fluorine.
112.0 Doublet (d)
[1]
C-4a: Bridgehead
108.0 Doublet (d)
carbon.[1]

o Shift: Approximately -115 to -125 ppm.[1]

o Pattern: Apparent triplet or doublet of doublets (coupling to H-6 and H-4 if resolution allows).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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